Intemediate for mupiricin
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Overview
Description
Intermediate for mupirocin is a crucial compound in the synthesis of mupirocin, an antibiotic used to treat bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Mupirocin is derived from the bacterium Pseudomonas fluorescens and is known for its unique mechanism of action, which involves inhibiting bacterial protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of intermediate for mupirocin involves several steps, starting from basic precursors. The primary synthetic route includes the simultaneous synthesis of monic acid and 9-hydroxynonanoic acid, both originating from the same precursor . The process involves multiple reaction conditions, including specific temperature and pH levels, to ensure the correct formation of the intermediate compounds.
Industrial Production Methods: Industrial production of mupirocin and its intermediates typically involves submerged fermentation using Pseudomonas fluorescens. The fermentation process is carefully controlled to optimize the yield of pseudomonic acids, which are then extracted and purified . The use of organic solvents like methyl isobutyl ketone or ethyl acetate is common in the extraction process .
Chemical Reactions Analysis
Types of Reactions: Intermediate for mupirocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the intermediate to achieve the desired properties of mupirocin.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions are meticulously controlled to ensure high yield and purity of the final product .
Major Products Formed: The major products formed from these reactions include different pseudomonic acids, such as pseudomonic acid A, B, C, and D. These acids are crucial for the antibacterial activity of mupirocin .
Scientific Research Applications
Intermediate for mupirocin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of antibiotics. In biology, it helps in understanding bacterial resistance mechanisms. In medicine, it is crucial for developing new antibiotics to combat resistant bacterial strains. Industrially, it is used in the large-scale production of mupirocin .
Mechanism of Action
The mechanism of action of intermediate for mupirocin involves inhibiting the enzyme isoleucyl-tRNA synthetase. This inhibition prevents the incorporation of isoleucine into bacterial proteins, thereby halting protein synthesis and leading to bacterial death . The molecular targets include the active site of isoleucyl-tRNA synthetase, and the pathway involves competitive inhibition due to the structural similarity between isoleucine and the intermediate’s epoxy side chain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to intermediate for mupirocin include other polyketide antibiotics such as thiomarinols and myxovirescin . These compounds share structural similarities and mechanisms of action but differ in their specific antibacterial activities and resistance profiles.
Uniqueness: The uniqueness of intermediate for mupirocin lies in its specific inhibition of isoleucyl-tRNA synthetase, which is not commonly targeted by other antibiotics. This unique mechanism provides an advantage in treating infections caused by resistant bacterial strains .
Properties
Molecular Formula |
C25H40O6 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl (E)-4-[(3aS,4S,7S,7aR)-7-[(Z,4R,5S)-5-hydroxy-4-methylhex-2-enyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-4-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C25H40O6/c1-5-28-22(27)15-17(2)14-21-24-23(30-25(31-24)12-7-6-8-13-25)20(16-29-21)11-9-10-18(3)19(4)26/h9-10,15,18-21,23-24,26H,5-8,11-14,16H2,1-4H3/b10-9-,17-15+/t18-,19+,20+,21+,23-,24+/m1/s1 |
InChI Key |
BIEXLSWVHLKDNH-KPBZZQOSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C[C@H]1[C@H]2[C@@H]([C@H](CO1)C/C=C\[C@@H](C)[C@H](C)O)OC3(O2)CCCCC3 |
Canonical SMILES |
CCOC(=O)C=C(C)CC1C2C(C(CO1)CC=CC(C)C(C)O)OC3(O2)CCCCC3 |
Origin of Product |
United States |
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